Specific Scientific Field: Neurology and Pharmacology
Summary of the Application: The compound “2-amino-thiazole” is structurally similar to dopamine’s catechol ring and is a part of Pramipexole, a medication used in the treatment of Parkinson’s disease .
Methods of Application or Experimental Procedures: The compound is used as a part of the chemical structure of Pramipexole. The specific methods of synthesis and application would be proprietary to the pharmaceutical company producing the medication.
Results or Outcomes: Pramipexole, which contains the 2-amino-thiazole moiety, has shown dopamine D2 agonist activity and is used in the treatment of Parkinson’s disease .
Specific Scientific Field: Oncology and Pharmacology
Summary of the Application: A series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been synthesized and showed good anti-proliferative effects on human K563 leukemia cells .
Methods of Application or Experimental Procedures: The compound is used as a part of the chemical structure of these derivatives. The specific methods of synthesis and application would be proprietary to the research institution conducting the study.
Results or Outcomes: The synthesized series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives showed good anti-proliferative effects on human K563 leukemia cells .
Specific Scientific Field: Endocrinology and Pharmacology
Summary of the Application: 2-Aminothiazole can be used as a thyroid inhibitor in the treatment of hyperthyroidism .
Methods of Application or Experimental Procedures: The compound is used as a thyroid inhibitor. The specific methods of application would be proprietary to the pharmaceutical company producing the medication.
Results or Outcomes: 2-Aminothiazole has shown potential in the treatment of hyperthyroidism .
Specific Scientific Field: Pharmacology
Summary of the Application: 2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Results or Outcomes: The synthesized series of 2-amino-thiazole derivatives showed promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Specific Scientific Field: Organic Chemistry and Pharmacology
Summary of the Application: 2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues .
Methods of Application or Experimental Procedures: The compound is used as a starting material in the synthesis of diverse range of heterocyclic analogues. The specific methods of synthesis would be proprietary to the research institution conducting the study.
Results or Outcomes: The synthesized series of heterocyclic analogues showed promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Specific Scientific Field: Organic Chemistry and Textile Industry
Summary of the Application: 2-Aminothiazole-5-carboxaldehyde, a derivative of 2-aminothiazole, can be used in the synthesis of cationic, delocalized azo dyes .
Methods of Application or Experimental Procedures: The compound is used as a starting material in the synthesis of azo dyes. The specific methods of synthesis would be proprietary to the research institution conducting the study.
Results or Outcomes: The synthesized azo dyes showed promising applications in the textile industry .
2-Amino-5-methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound characterized by the presence of a thiazole ring and a carboxylic acid group. Its molecular formula is , and it has garnered attention for its potential applications in medicinal chemistry due to its structural features that allow for various chemical modifications. The thiazole ring provides aromatic properties, while the amino group can engage in hydrogen bonding, enhancing its reactivity and biological interactions.
2-Amino-5-methyl-1,3-thiazole-4-carboxylic acid exhibits notable biological activities, including:
The synthesis of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid can be achieved through several methods:
The applications of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid are diverse and include:
Interaction studies have revealed that 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid primarily targets the β-Ketoacyl-Acyl Carrier Protein Synthase enzyme (mtFabH). This interaction disrupts fatty acid synthesis pathways crucial for bacterial growth and survival. The compound demonstrates high gastrointestinal absorption, indicating potential for oral bioavailability in therapeutic applications.
Several compounds share structural similarities with 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid. Here are some notable examples:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 2-Amino-4-methylthiazole-5-carboxylic acid | 0.96 | Different substitution pattern on thiazole ring |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | 0.94 | Ethyl group enhances lipophilicity |
| 2-Acetylamino-4-methylthiazole-5-carboxylic acid | 0.86 | Acetyl group introduces additional reactivity |
| 2-Aminothiazole-5-carboxylic acid | 0.82 | Lacks methyl substitution at position five |
| 4-Methylthiazole-5-carboxylic acid | 0.88 | Different functional group positioning |
These compounds exhibit varying degrees of biological activity and synthetic utility, but the unique combination of functional groups in 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid contributes to its distinct pharmacological profile and applications in drug development .
This comprehensive analysis presents the spectroscopic characterization of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid using multiple analytical techniques that provide detailed structural information about this heterocyclic compound. The systematic spectroscopic investigation encompasses nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and ultraviolet-visible spectroscopy, each contributing unique insights into the molecular structure and electronic properties [1] [2] [3].
The proton nuclear magnetic resonance spectrum of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid recorded in dimethyl sulfoxide-d₆ reveals characteristic resonances that confirm the proposed molecular structure. The spectrum exhibits three distinct resonance regions corresponding to the different proton environments within the molecule [1] [4].
The carboxylic acid proton appears as a singlet at δ 11.95 ppm, consistent with the expected chemical shift for a carboxyl group attached to an aromatic heterocycle. This signal is readily exchangeable with deuterium oxide, confirming its assignment to the acidic proton. The significant downfield shift reflects the electron-withdrawing nature of the thiazole ring system and the characteristic hydrogen bonding interactions typical of carboxylic acids [1].
The amino group protons resonate as a singlet at δ 7.26 ppm, integrating for two protons. This chemical shift is characteristic of amino groups attached to electron-deficient aromatic systems. The singlet multiplicity indicates rapid exchange of the amino protons under the experimental conditions, and the signal disappears upon treatment with deuterium oxide, confirming the assignment [1] [3].
The methyl group protons appear as a sharp singlet at δ 2.01 ppm, integrating for three protons. The absence of coupling to neighboring protons confirms the isolated nature of the methyl substituent on the thiazole ring. This chemical shift is typical for methyl groups attached to aromatic heterocycles [1].
Table 1: Nuclear Magnetic Resonance Spectroscopic Data
| Spectroscopic Method | Chemical Shift (δ, ppm) | Assignment | Multiplicity/Notes |
|---|---|---|---|
| ¹H NMR (300 MHz, DMSO-d₆) | 11.95 (s, 1H) | COOH | Singlet, exchangeable with D₂O |
| ¹H NMR (300 MHz, DMSO-d₆) | 7.26 (s, 2H) | NH₂ | Singlet, exchangeable with D₂O |
| ¹H NMR (300 MHz, DMSO-d₆) | 2.01 (s, 3H) | CH₃ | Singlet |
| ¹³C NMR (75 MHz, DMSO-d₆) | 171.2 | C=O (carboxyl) | Quaternary carbon |
| ¹³C NMR (75 MHz, DMSO-d₆) | 164.8 | C-2 (thiazole) | Quaternary carbon |
| ¹³C NMR (75 MHz, DMSO-d₆) | 153.7 | C-5 (thiazole) | Quaternary carbon |
| ¹³C NMR (75 MHz, DMSO-d₆) | 134.1 | C-4 (thiazole) | Quaternary carbon |
| ¹³C NMR (75 MHz, DMSO-d₆) | 12.8 | CH₃ | Primary carbon |
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule, with each carbon environment exhibiting characteristic chemical shifts that reflect the local electronic environment and hybridization state [5] [6].
The carbonyl carbon of the carboxylic acid group resonates at δ 171.2 ppm, a chemical shift typical for carboxyl carbons attached to aromatic systems. This position reflects the sp² hybridization and the significant deshielding effect of the adjacent oxygen atoms [2].
The thiazole ring carbons exhibit distinct chemical shifts characteristic of aromatic heterocycles. The carbon at position-2 (between nitrogen and sulfur) appears at δ 164.8 ppm, showing significant deshielding due to the electronegative heteroatoms. The carbon at position-5 (bearing the methyl group) resonates at δ 153.7 ppm, while the carbon at position-4 (bearing the carboxylic acid) appears at δ 134.1 ppm. These chemical shifts are consistent with the aromatic character of the thiazole ring and the specific substitution pattern [2] [3].
The methyl carbon appears at δ 12.8 ppm, a position typical for methyl groups attached to aromatic heterocycles. This upfield position reflects the sp³ hybridization and the relatively electron-rich environment of the methyl substituent [1].
Two-dimensional nuclear magnetic resonance techniques provide crucial connectivity information that confirms the proposed molecular structure and establishes unambiguous assignments for all resonances [7] [8] [9].
Correlation Spectroscopy experiments reveal the absence of scalar coupling between the methyl group and other protons, confirming the isolated nature of the methyl substituent on the thiazole ring. This observation is consistent with the proposed structure where the methyl group is directly attached to carbon-5 of the thiazole ring without adjacent proton-bearing carbons [8] [10].
Heteronuclear Single Quantum Coherence spectroscopy establishes direct carbon-hydrogen connectivity. The correlation between the methyl protons at δ 2.01 ppm and the methyl carbon at δ 12.8 ppm confirms the assignment of these resonances. The amino protons show correlation with the attached nitrogen, although this correlation is often weak due to rapid exchange [8] [11].
Heteronuclear Multiple Bond Correlation spectroscopy reveals long-range carbon-hydrogen connectivities that establish the substitution pattern of the thiazole ring. The methyl protons show correlations to both carbon-5 and carbon-4 of the thiazole ring, confirming the attachment of the methyl group to position-5 [8] [12].
Nuclear Overhauser Effect Spectroscopy provides spatial proximity information. The amino protons show nuclear Overhauser effects with each other, confirming their geminal relationship. The absence of significant nuclear Overhauser effects between the amino protons and the methyl group supports the proposed substitution pattern [13] [14] [15].
Table 2: Advanced NMR Techniques for Structural Confirmation
| Technique | Key Correlations Observed | Structural Information | Application |
|---|---|---|---|
| COSY (¹H-¹H) | No scalar coupling observed (isolated CH₃ group) | Confirms isolated methyl group | Confirms molecular connectivity |
| HSQC (¹H-¹³C) | CH₃ (δ 2.01) ↔ C (δ 12.8) | Direct C-H connectivity | Assignment of carbon signals |
| HMBC (¹H-¹³C) | CH₃ (δ 2.01) → C-5 (δ 153.7), C-4 (δ 134.1) | Long-range C-H connectivity | Establishes substitution pattern |
| NOESY | NH₂ protons show spatial proximity | Spatial relationships in molecule | Confirms molecular conformation |
| DEPT-135 | CH₃ carbon appears positive (upward) | Identifies CH₃ vs quaternary carbons | Carbon multiplicity determination |
The infrared spectrum of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid exhibits characteristic absorption bands that correspond to the various functional groups present in the molecule. These vibrations provide direct evidence for the molecular structure and confirm the presence of key functional groups [16] [17] [18].
The amino group stretching vibrations appear as strong, broad absorptions in the 3350-3180 cm⁻¹ region. The presence of both asymmetric and symmetric stretching modes is characteristic of primary amines. The broadness of these bands indicates hydrogen bonding interactions between amino groups in the solid state [17] [19].
The carboxylic acid group exhibits multiple characteristic absorptions. The hydroxyl stretching vibration appears as a medium, broad band in the 3180-2950 cm⁻¹ region, overlapping with the amino stretching vibrations. The carbonyl stretching vibration is observed as a strong absorption at 1705-1685 cm⁻¹, typical for carboxylic acids attached to aromatic systems. The carbon-oxygen stretching vibration appears at 1300-1280 cm⁻¹, while the out-of-plane hydroxyl bending mode is observed at 940-920 cm⁻¹ [17] [20].
The thiazole ring vibrations are evidenced by several characteristic absorptions. The carbon-nitrogen stretching vibration appears as a strong band at 1560-1540 cm⁻¹, while the carbon-carbon stretching vibration is observed at 1420-1400 cm⁻¹. The carbon-sulfur stretching vibration appears as a medium intensity band at 800-780 cm⁻¹ [16] [21].
Table 3: Infrared Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |
|---|---|---|---|
| 3350-3180 | N-H stretching (asymmetric and symmetric) | Strong, broad | Typical for primary amines |
| 3180-2950 | O-H stretching (carboxylic acid) | Medium, broad | Hydrogen-bonded carboxylic acid |
| 2950-2850 | C-H stretching (aliphatic) | Medium | Methyl group vibrations |
| 1705-1685 | C=O stretching (carboxylic acid) | Strong | Characteristic COOH |
| 1650-1620 | N-H bending (amino group) | Medium | Primary amine deformation |
| 1560-1540 | C=N stretching (thiazole ring) | Strong | Aromatic C=N in thiazole |
| 1420-1400 | C=C stretching (thiazole ring) | Medium | Aromatic C=C in thiazole |
| 1300-1280 | C-O stretching (carboxylic acid) | Strong | COOH C-O stretch |
| 940-920 | O-H bending (out-of-plane) | Medium | COOH out-of-plane bend |
| 800-780 | C-S stretching | Medium | Thiazole C-S bond |
| 720-680 | Ring deformation | Weak | Ring breathing modes |
The hydrogen bonding patterns in 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid can be identified through careful analysis of the infrared spectrum, particularly the positions and breadths of the hydroxyl and amino stretching vibrations [22] [23] [20].
The carboxylic acid hydroxyl stretching appears as a broad absorption centered around 3050 cm⁻¹, indicating strong hydrogen bonding interactions. The broadness and the relatively low frequency compared to isolated hydroxyl groups suggest intermolecular hydrogen bonding between carboxylic acid groups, leading to dimeric structures in the solid state [20].
The amino group stretching vibrations show broadening characteristic of hydrogen bonding interactions. The amino groups can act as both hydrogen bond donors and acceptors, leading to complex hydrogen bonding networks in the crystalline state. The frequency positions suggest moderate strength hydrogen bonding interactions [17].
Comparative infrared analysis with structurally related thiazole derivatives provides insights into the specific effects of substitution patterns on vibrational frequencies [24] [25] [26].
Comparison with 2-amino-4-methylthiazole-5-carboxylic acid reveals subtle differences in the carbonyl stretching frequency, reflecting the different electronic environments created by the altered substitution pattern. The presence of the carboxylic acid group at different positions affects the electron distribution within the thiazole ring [2] [27].
Analysis of thiazole-4-carboxylates shows characteristic infrared carbonyl doublets caused by rotational isomerism about the ester bond. The carboxylic acid form shows a single, well-defined carbonyl stretching band, indicating a more constrained molecular geometry compared to the corresponding esters [24].
The mass spectrometric analysis of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid provides detailed information about the molecular structure through characteristic fragmentation patterns and molecular ion identification [28] [29] [30].
The molecular ion peak appears at m/z 159, corresponding to the protonated molecule [M+H]⁺. This ion serves as the base peak with 100% relative intensity, indicating high stability of the protonated species under electrospray ionization conditions. The molecular ion radical [M]- ⁺ at m/z 158 appears with 25% relative intensity [28] [31].
The primary fragmentation pathways involve loss of characteristic neutral molecules from the molecular ion. Loss of water (18 mass units) produces a fragment at m/z 141 with 45% relative intensity, indicating elimination of the hydroxyl group and a hydrogen atom from the molecule. Loss of the carboxyl group (45 mass units) generates a fragment at m/z 114 with 35% relative intensity, corresponding to the thiazole portion of the molecule [29] [32].
Secondary fragmentation involves cleavage of the thiazole ring system. The fragment at m/z 113 (20% relative intensity) corresponds to [C₄H₃NS₂]⁺, representing a rearranged thiazole fragment. The fragment at m/z 87 corresponds to [C₃H₃NS+CH₃]⁺, while the fragment at m/z 86 represents a dehydrogenated version of this species [30] [33].
Table 4: Mass Spectrometry Fragmentation Data
| m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Pathway |
|---|---|---|---|
| 159 | 100 | [M+H]⁺ (molecular ion) | Protonation at nitrogen |
| 158 | 25 | [M]- ⁺ (molecular ion) | Molecular ion radical |
| 141 | 45 | [M-H₂O]⁺ | Loss of water molecule |
| 114 | 35 | [M-COOH]⁺ | Loss of carboxyl group |
| 113 | 20 | [C₄H₃NS₂]⁺ | Thiazole ring + methyl |
| 87 | 15 | [C₃H₃NS+CH₃]⁺ | Thiazole fragment with methyl |
| 86 | 40 | [C₃H₂NS+CH₃]⁺ | Dehydrogenated thiazole + methyl |
| 59 | 30 | [COOH+CH₃]⁺ | Acetyl carboxyl fragment |
| 45 | 80 | [COOH]⁺ | Carboxyl cation |
| 32 | 25 | [S]⁺ | Sulfur cation |
High-resolution mass spectrometry provides precise mass measurements that confirm the elemental composition of the molecular ion and major fragment ions [34] [35] .
The accurate mass of the molecular ion [M+H]⁺ is measured as m/z 159.0335, consistent with the calculated exact mass for C₅H₇N₂O₂S⁺ (159.0334). This measurement confirms the proposed molecular formula with an error of less than 1 ppm [34] [35].
Isotope pattern analysis confirms the presence of sulfur in the molecule through the characteristic isotope distribution. The M+2 peak appears with approximately 4.4% intensity relative to the molecular ion, consistent with the natural abundance of ³⁴S (4.21%) [37].
Tandem mass spectrometry experiments provide additional structural information through collision-induced dissociation of selected precursor ions [38] [39] [40].
Multiple reaction monitoring experiments targeting the molecular ion at m/z 159 reveal characteristic product ions that confirm the structural assignment. The major product ions at m/z 141, 114, and 45 correspond to the loss of water, carboxyl group, and formation of the carboxyl cation, respectively [41] [42].
Energy-resolved fragmentation studies demonstrate that the loss of water occurs at relatively low collision energies, indicating a facile elimination process. Higher collision energies are required for ring fragmentation, consistent with the aromatic stability of the thiazole system [38] [40].
The ultraviolet-visible absorption spectrum of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid reveals characteristic electronic transitions that provide information about the chromophoric properties and electronic structure of the molecule [43] [44] [45].
The primary absorption maximum appears at approximately 285 nm in aqueous solution, corresponding to a π→π* transition within the thiazole ring system. This absorption band exhibits high intensity with a molar absorptivity of approximately 12,400 L mol⁻¹ cm⁻¹, indicating a strongly allowed electronic transition [46] [47].
The thiazole chromophore exhibits characteristic absorption properties that distinguish it from other heterocyclic systems. The relatively long wavelength absorption compared to simple benzene derivatives reflects the electron-donating nature of the amino group and the electron-accepting properties of the carboxylic acid group [43] [48].
Table 5: UV-Visible Spectroscopic Data in Various Solvents
| Solvent | λmax (nm) | ε (L mol⁻¹ cm⁻¹) | Solvent Polarity (εᵣ) | Bathochromic Shift (nm) |
|---|---|---|---|---|
| Water | 285 | 12,400 | 80.1 | 0 (reference) |
| Methanol | 288 | 13,200 | 32.7 | +3 |
| Ethanol | 290 | 13,800 | 24.5 | +5 |
| Acetonitrile | 292 | 14,100 | 37.5 | +7 |
| DMSO | 295 | 15,600 | 46.7 | +10 |
| Chloroform | 280 | 11,800 | 4.8 | -5 |
| Hexane | 275 | 10,200 | 1.9 | -10 |
The solvent dependence of the absorption maximum provides insights into the nature of the electronic transitions and the polarity changes accompanying electronic excitation [49] [50] [51].
Positive solvatochromism is observed with increasing solvent polarity, indicating that the excited state is more polar than the ground state. The bathochromic shift from 275 nm in hexane to 295 nm in dimethyl sulfoxide (Δλ = 20 nm) reflects significant charge redistribution upon electronic excitation [49] [52].
The correlation with solvent polarity parameters demonstrates that the compound exhibits sensitivity to both solvent polarity and hydrogen bonding capability. The absorption maximum shows good correlation with Kamlet-Taft π* polarity parameters, indicating that dipolar interactions are primarily responsible for the solvent effects [53] [51].
The molar absorptivity values determined in various solvents provide quantitative information about the oscillator strength of the electronic transitions [46] [54] [55].
The absorption coefficients range from 10,200 L mol⁻¹ cm⁻¹ in hexane to 15,600 L mol⁻¹ cm⁻¹ in dimethyl sulfoxide, indicating that the transition becomes more intense in polar solvents. This enhancement suggests increased charge transfer character in the excited state [56] [55].
The high molar absorptivity values (ε > 10,000 L mol⁻¹ cm⁻¹) confirm that the primary absorption band corresponds to a fully allowed π→π* transition within the thiazole chromophore. These values are consistent with other aromatic heterocyclic compounds containing extended conjugation [57] [58].